2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group at position 3 and a methyl group at position 5. The acetamide moiety is linked to a 2-methoxy-5-methylphenyl group, contributing to its distinct physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-15-7-10-22(36-3)21(11-15)30-23(34)14-33-13-20(24(35)19-9-8-16(2)29-26(19)33)27-31-25(32-37-27)17-5-4-6-18(28)12-17/h4-13H,14H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWGOQUZOZORNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing 1,2,4-oxadiazole and naphthyridine moieties exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorinated phenyl group enhances the antibacterial potency by increasing lipophilicity and facilitating membrane penetration .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of similar oxadiazole derivatives has been explored in various studies. For instance, compounds with oxadiazole structures were found to inhibit cancer cell proliferation in vitro, with IC50 values ranging from 10 to 30 µM against different cancer cell lines . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical) | 25 |
| Compound E | MCF-7 (breast) | 18 |
| Compound F | A549 (lung) | 22 |
Anti-inflammatory Activity
Recent studies have also pointed to the anti-inflammatory effects of oxadiazole derivatives. These compounds have been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models . The inhibition of these cytokines suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several oxadiazole derivatives against E. coli and P. aeruginosa. The results indicated that compounds with a fluorinated phenyl group exhibited lower MIC values compared to non-fluorinated counterparts, suggesting enhanced activity due to electronic effects .
- Anticancer Mechanisms : Another study focused on the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The research demonstrated that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this structure. For instance, derivatives with oxadiazole moieties have shown significant activity against various cancer cell lines. A related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells, indicating that modifications in the oxadiazole and naphthyridine structures can lead to enhanced anticancer efficacy .
Antimicrobial Properties
Compounds containing oxadiazole rings have been investigated for their antimicrobial activities. The presence of multiple functional groups allows for interactions with bacterial enzymes or cell membranes, potentially leading to effective antimicrobial agents. Research has indicated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through in silico studies that suggest their ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase. These findings point towards the compound’s capacity to serve as a lead for developing new anti-inflammatory drugs .
Neuroprotective Effects
Preliminary studies suggest that derivatives of naphthyridine and oxadiazole may exhibit neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues .
Case Study 1: Anticancer Activity
In a study published in the ACS Omega journal, researchers synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity, with some compounds achieving over 80% inhibition in cell growth .
Case Study 2: Antimicrobial Testing
A series of compounds similar to the target compound were evaluated for antimicrobial efficacy against common pathogens. The results showed promising activity against both Staphylococcus aureus and Escherichia coli, suggesting that the oxadiazole and naphthyridine frameworks contribute positively to antimicrobial action .
Case Study 3: In Silico Anti-inflammatory Studies
Molecular docking studies performed on a related compound indicated strong binding affinity to lipoxygenase enzymes, which are key players in inflammatory responses. This suggests that further exploration of this compound could yield effective anti-inflammatory agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazol-5-yl group is susceptible to nucleophilic substitution at the C-3 position due to electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Key observations include:
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Reactivity with Amines : Under basic conditions (e.g., K₂CO₃, DMF, 80°C), the oxadiazole ring undergoes substitution with primary amines, yielding derivatives with modified substituents at the C-3 position.
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Halogen Exchange : The fluorine atom on the 3-fluorophenyl group can participate in halogen-exchange reactions using catalysts like CuI or Pd(PPh₃)₄, enabling the introduction of other halogens or functional groups .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 80°C, 12h | 3-(Benzylamino)-oxadiazole derivative | 72 |
| Sodium Azide | DMSO, 100°C, 6h | Azido-substituted oxadiazole | 65 |
| CuI/Pd(PPh₃)₄ | Toluene, 110°C, 24h | Chloro- or bromo-substituted aryl | 58 |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with HCl (6M, reflux, 8h) cleaves the acetamide bond, producing 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetic acid and 2-methoxy-5-methylaniline .
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Basic Hydrolysis : NaOH (2M, ethanol, 60°C, 4h) yields the sodium salt of the carboxylic acid, which can be acidified to recover the free acid.
Oxidation-Reduction Reactions
The naphthyridine core and oxadiazole ring participate in redox processes:
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Oxidation : Using KMnO₄ in acidic medium, the 7-methyl group on the naphthyridine oxidizes to a carboxylic acid, forming 2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide-7-carboxylic acid .
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Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the oxadiazole ring to a thioamide, though this pathway is less common .
Cyclization and Ring-Opening Reactions
The oxadiazole ring demonstrates both stability and reactivity under specific conditions:
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Thermal Cyclization : Heating the compound at 150°C in DMF induces intramolecular cyclization between the naphthyridine nitrogen and the acetamide carbonyl, forming a fused tetracyclic structure.
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Ring-Opening : Strong acids (e.g., H₂SO₄, 70°C) cleave the oxadiazole ring, producing a nitrile and hydroxylamine derivative .
Stability Under Physicochemical Conditions
Studies highlight the compound’s stability profile:
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pH Stability : Stable in pH 4–9 (aqueous buffer, 25°C), but degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) media .
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Thermal Stability : Decomposes at temperatures >200°C, with no degradation observed below this threshold under inert atmospheres.
Table 2: Degradation Products Under Stress Conditions
| Condition | Degradation Product | Mechanism |
|---|---|---|
| 0.1M HCl, 70°C, 24h | 2-Methoxy-5-methylaniline + Oxadiazole acid | Hydrolysis |
| 0.1M NaOH, 70°C, 24h | Sodium salt of naphthyridine carboxylic acid | Saponification |
| H₂O₂ (3%), 25°C, 6h | N-Oxide derivative | Oxidation |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound shares structural homology with other acetamides, particularly in the N-arylacetamide scaffold. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity vs. The fluorophenyl group may improve metabolic stability via reduced oxidative metabolism . In contrast, alachlor and thenylchlor prioritize lipophilic substituents (e.g., chloro, thienyl) for membrane penetration in herbicidal applications .
Functional Group Impact: The morpholino group in N-(2-methoxy-5-methylphenyl)-2-morpholinoacetamide increases polarity (predicted logP ~2.5) compared to the target’s fluorophenyl-naphthyridine system (predicted higher logP). This difference could influence solubility and bioavailability .
Pharmacological vs. Agrochemical Applications :
- While the target compound’s structure aligns with kinase inhibitors (e.g., naphthyridine cores in EGFR inhibitors), alachlor and thenylchlor are optimized for herbicidal activity via disruption of plant lipid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
